![molecular formula C19H23NO3 B566112 1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone Hydrobromide CAS No. 94109-61-2](/img/structure/B566112.png)
1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone Hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone Hydrobromide, also known as 2-(benzyl(tert-butyl)amino)-1-(3,5-dihydroxyphenyl)ethanone hydrobromide, is a chemical compound that is an impurity of Terbutaline. Terbutaline is a selective beta-2 adrenergic receptor agonist used as a bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD). This compound is a structural analog of Terbutaline and is often studied for its potential bronchodilatory properties .
作用机制
Target of Action
The primary target of Terbutaline Impurity D HBr is believed to be the beta-2 adrenergic receptors . These receptors are located in bronchial, vascular, and uterine smooth muscle, and their activation leads to various physiological responses .
Mode of Action
Terbutaline Impurity D HBr acts as an agonist at the beta-2 adrenergic receptors . Agonism of these receptors activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) . This increase in cAMP subsequently decreases intracellular calcium, activating protein kinase A and inactivating myosin light-chain kinase .
Biochemical Pathways
The activation of beta-2 adrenergic receptors by Terbutaline Impurity D HBr affects several biochemical pathways. The most notable is the adenylyl cyclase-cAMP pathway , which is involved in the regulation of various physiological processes, including smooth muscle relaxation .
Pharmacokinetics
Studies on terbutaline, a related compound, have shown that it exhibits a linear relationship between plasma concentration and the administered dose . It also demonstrates multi-exponential behavior for disposition and renal clearance . More research is needed to fully understand the ADME properties of Terbutaline Impurity D HBr.
Result of Action
The activation of beta-2 adrenergic receptors by Terbutaline Impurity D HBr leads to a decrease in intracellular calcium, which results in the relaxation of smooth muscle cells . This can help alleviate symptoms in conditions such as asthma, bronchitis, and emphysema .
准备方法
The synthesis of 1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone Hydrobromide involves several steps, including condensation, reduction, deprotection, and substitution reactions. The starting materials for the synthesis are 3,5-dimethoxy phenylacetic acid and tert-butylamine. The process involves the following steps :
Condensation: 3,5-dimethoxy phenylacetic acid reacts with tert-butylamine to form an intermediate.
Reduction: The intermediate undergoes reduction to form a secondary intermediate.
Deprotection: The secondary intermediate is deprotected to remove any protecting groups.
Substitution: The final step involves a substitution reaction to form this compound.
化学反应分析
1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone Hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
科学研究应用
1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone Hydrobromide has several scientific research applications, including:
Pharmaceutical Research: It is used in the identification and characterization of impurities in Terbutaline sulfate, aiding in quality control and method validation.
Bronchodilatory Studies: Due to its structural similarity to Terbutaline, it is studied for its potential bronchodilatory properties and its effects on beta-2 adrenergic receptors.
Analytical Chemistry: It is used as a reference standard in high-performance liquid chromatography (HPLC) and other analytical techniques to ensure the purity and quality of pharmaceutical products.
相似化合物的比较
1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone Hydrobromide can be compared with other similar compounds, such as:
Terbutaline EP Impurity C HBr: Another impurity of Terbutaline with a similar structure but different functional groups.
Terbutaline Hemisulfate: A sulfate salt form of Terbutaline used in pharmaceutical formulations.
Terbutaline Impurity 3: Another impurity with a different molecular structure and properties.
属性
CAS 编号 |
94109-61-2 |
|---|---|
分子式 |
C19H23NO3 |
分子量 |
313.4 g/mol |
IUPAC 名称 |
2-[benzyl(tert-butyl)amino]-1-(3,5-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C19H23NO3/c1-19(2,3)20(12-14-7-5-4-6-8-14)13-18(23)15-9-16(21)11-17(22)10-15/h4-11,21-22H,12-13H2,1-3H3 |
InChI 键 |
KJZOTGCJVSCWKL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(CC1=CC=CC=C1)CC(=O)C2=CC(=CC(=C2)O)O.Br |
规范 SMILES |
CC(C)(C)N(CC1=CC=CC=C1)CC(=O)C2=CC(=CC(=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


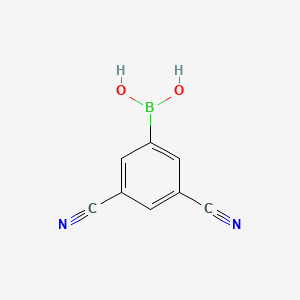

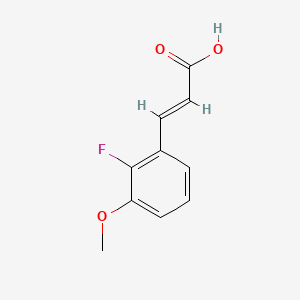
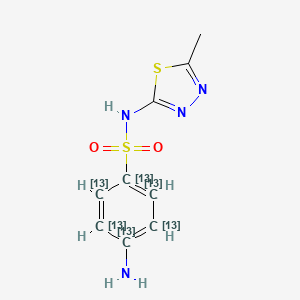
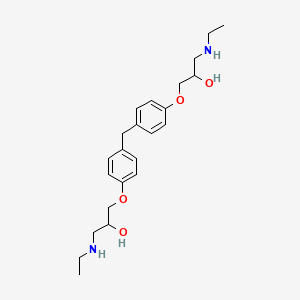
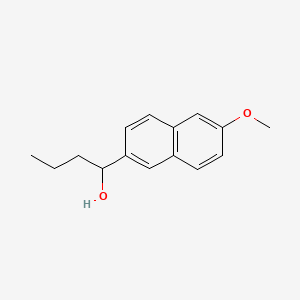
![N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide](/img/structure/B566042.png)

![(4R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one](/img/structure/B566047.png)
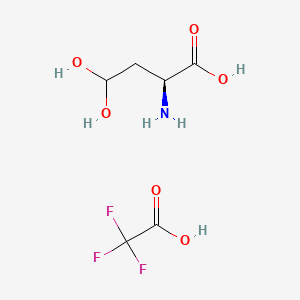
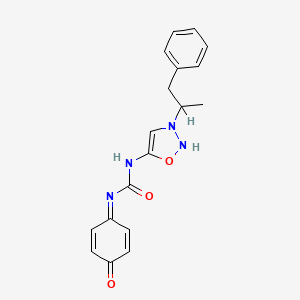
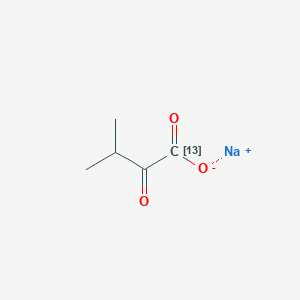
![1,2-Bis[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethane](/img/structure/B566051.png)

